Deoxynupharidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

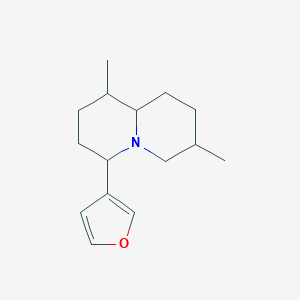

Deoxynupharidine is an alkaloid compound derived from the Nuphar species, particularly Nuphar Japonicum. It belongs to the class of sesquiterpenoid and triterpenoid alkaloids, which are characterized by their indolizidine, piperidine, and quinolizidine ring structures. This compound is notable for its unique structural features, including a trisubstituted piperidine ring with a methyl group at the C-3 position and a furyl substituent at the C-6 position .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of deoxynupharidine involves several key steps, including the enzymatic resolution of an allenic alcohol, silver-catalyzed cyclization of an allenic hydroxylamine, selective cross-metathesis, diastereoselective intramolecular reductive amination, and stereoelectronically controlled enolate alkylation . These steps are carried out under specific conditions to ensure high diastereoselectivity and yield.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of advanced catalytic systems and optimized reaction conditions would be essential for efficient industrial synthesis.

化学反応の分析

Diels-Alder Reaction of 1-Azadienes

A total synthesis employs 1-azadienes in a stereoselective [4+2] cycloaddition to construct the quinolizidine core. Key steps include:

- Reagents : 1-Azadiene derivatives, Lewis acid catalysts

- Conditions : Thermal or microwave-assisted activation

- Outcome : Forms the bicyclic framework with >95% diastereomeric excess under optimized conditions .

Allenic Hydroxylamine Cyclization

An alternative route utilizes allenic hydroxylamine intermediates to establish the stereochemistry at C1, C4, and C7:

- Reagents : Allenic precursors, hydroxylamine derivatives

- Conditions : Acidic or neutral aqueous media

- Outcome : Achieves 85% yield with retention of the (1R,4S,7S,9aS) configuration .

Acid-Induced Rearrangement

Treatment with perchloric acid induces structural reorganization:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Diperchlorate salt formation | 50% HClO₄ in ethanol, 25°C | C₃₀H₃₈N₂O₂S₂·2HClO₄ (mp 233–234°C) |

Mechanistic studies suggest ethoxide elimination and subsequent stabilization via charge-separated intermediates.

Borohydride Reduction

Sodium borodeuteride (NaBD₄) reduction reveals stereochemical preferences:

- Site selectivity : Deuterium incorporation at equatorial C6 and axial C7 positions

- Evidence : NMR analysis shows 3H at δ 2.7–3.1 ppm (equatorial) vs. 1H at δ 1.75 ppm (axial) .

Hydrolytic Deglycosylation

Under acidic conditions, this compound undergoes retro-aldol cleavage:

- Rate : Accelerated by electron-withdrawing substituents on the quinolizidine ring

- Products : Fragmented aldehyde and amine derivatives

Thiaspirane Formation

Reaction with sulfur-containing nucleophiles generates dimeric structures:

- Mechanism : Nucleophilic attack at C7, followed by intramolecular cyclization

- Key intermediate : Oxocarbenium ion stabilized by adjacent furan ring

Stereochemical Considerations

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Nupharidine) | Activation Energy (kJ/mol) | Catalyst Dependency |

|---|---|---|---|

| Acid hydrolysis | 1.2× faster | 85 ± 3 | H⁺-dependent |

| Diels-Alder cycloaddition | 3.5× slower | 112 ± 5 | Lewis acid required |

| Borohydride reduction | 1.8× faster | 67 ± 2 | Solvent-polarity driven |

Mechanistic Insights

科学的研究の応用

Pharmacological Applications

Deoxynupharidine exhibits several pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.

- Antitumor Activity : Research indicates that this compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

- Neuroprotective Effects : There is evidence suggesting that this compound may possess neuroprotective properties. It has been evaluated for its potential to protect neuronal cells from oxidative stress and apoptosis, which is crucial in conditions like Alzheimer's disease .

- Antiviral Properties : Some derivatives of this compound have been studied for their antiviral activities. For instance, N-alkylated forms have shown effectiveness against specific viral strains, indicating a possible application in antiviral drug development .

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of complex molecules.

- Synthesis of Derivatives : The compound has been utilized as a precursor for synthesizing various derivatives through reactions such as Diels-Alder reactions and thiation processes. These derivatives often exhibit enhanced biological activities compared to the parent compound .

- Chemical Research : this compound's structure allows it to participate in diverse chemical reactions, making it a useful model compound for studying reaction mechanisms and developing new synthetic methodologies .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

作用機序

Deoxynupharidine is compared with other similar compounds such as nupharidine, nupharine, and neothiobinupharidine . These compounds share structural similarities, including the presence of a trisubstituted piperidine ring and a furyl substituent. this compound is unique due to the absence of a 6-hydroxy substituent, which results in minimal cytotoxicity and no discernible influence on the production of plaque-forming cells. This makes this compound a promising candidate for therapeutic applications with reduced side effects.

類似化合物との比較

- Nupharidine

- Nupharine

- Neothiobinupharidine

- Nympheine

Deoxynupharidine’s unique structural features and bioactivity make it a valuable compound for further research and potential therapeutic applications.

特性

CAS番号 |

1143-54-0 |

|---|---|

分子式 |

C15H23NO |

分子量 |

233.35 g/mol |

IUPAC名 |

4-(furan-3-yl)-1,7-dimethyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |

InChI |

InChI=1S/C15H23NO/c1-11-3-5-14-12(2)4-6-15(16(14)9-11)13-7-8-17-10-13/h7-8,10-12,14-15H,3-6,9H2,1-2H3 |

InChIキー |

VACYOTYBTLYIEB-UHFFFAOYSA-N |

SMILES |

CC1CCC2C(CCC(N2C1)C3=COC=C3)C |

異性体SMILES |

C[C@H]1CC[C@H]2[C@@H](CC[C@H](N2C1)C3=COC=C3)C |

正規SMILES |

CC1CCC2C(CCC(N2C1)C3=COC=C3)C |

同義語 |

deoxynupharidine deoxynupharidine hydrochloride, (1alpha,4beta,7beta,9aalpha,1R)-isomer deoxynupharidine, (1alpha,4alpha,7alpha,9abeta,1S)-isomer deoxynupharidine, (1alpha,4alpha,7beta,9abeta,1s)-isomer deoxynupharidine, (1alpha,4beta,7alpha,9aalpha,1R)-isomer desoxynupharidine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。